1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one
Description
1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one is a pyrrole-derived compound featuring a 1H-pyrrol-3-yl core substituted with an iodine atom (position 4), a methyl group (position 2), a 2-nitrophenyl moiety (position 5), and an acetyl group (ethanone, position 3). The iodine substituent contributes to its high molar mass (~359.14 g/mol, estimated) and may enhance halogen bonding interactions in crystal structures.
Properties
CAS No. |
83798-59-8 |
|---|---|
Molecular Formula |
C13H11IN2O3 |
Molecular Weight |
370.14 g/mol |
IUPAC Name |
1-[4-iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H11IN2O3/c1-7-11(8(2)17)12(14)13(15-7)9-5-3-4-6-10(9)16(18)19/h3-6,15H,1-2H3 |
InChI Key |
YIHJIQDYNHROOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])I)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkyl or aryl halides, amines, and thiols.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Coupling Reactions: More complex aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Used in the development of new materials, such as polymers or dyes, with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)ethan-1-one ()
- Structure: Ethanone attached to a 4-bromophenyl group.
- Key Differences: Bromine (Br) at the para position vs. iodine (I) in the target compound.
- Reactivity : Bromine’s lower electronegativity compared to iodine may reduce halogen bonding efficiency in supramolecular assemblies.
1-(2-Hydroxy-5-methylphenyl)ethan-1-one ()
- Structure: Ethanone with ortho-hydroxy and para-methyl substituents on the phenyl ring.
- Key Differences : The hydroxyl group enables hydrogen bonding, absent in the nitro- and iodo-substituted target compound. The nitro group’s electron-withdrawing nature contrasts with the electron-donating methyl group in this analog.
Pyrrole and Pyrrolidine Derivatives
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone ()
- Structure : Pyrrolidine core with 3-nitrophenyl and dual benzoyl substituents.
- Molecular Formula : C27H26N2O4 (molar mass: 442.51 g/mol).
- Key Differences :
- Pyrrolidine (saturated) vs. pyrrole (aromatic) ring, reducing conjugation in the former.
- Nitro group at the meta position (3-nitrophenyl) vs. ortho (2-nitrophenyl) in the target compound. Meta substitution may diminish steric strain but alter electronic interactions.
1-(1H-Indol-3-yl)ethan-1-one ()
- Structure: Ethanone linked to an indole moiety.
- Key Differences : Indole’s fused benzene-pyrrole system enhances π-conjugation compared to the standalone pyrrole ring in the target compound. The absence of nitro or iodine substituents reduces electrophilic reactivity.
Nitro-Substituted Heterocycles
3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one ()
- Structure : Pyrazolone core with para-nitrophenyl and nitro substituents.
- Pyrazolone’s keto-enol tautomerism contrasts with the static acetyl group in the target compound.
Comparative Data Table
Key Findings and Implications
Substituent Effects : The iodine and ortho-nitro groups in the target compound likely enhance crystallographic resolution due to heavy-atom effects but may reduce solubility compared to bromine or hydroxy analogs.
Reactivity : The electron-withdrawing nitro group could direct electrophilic substitution to specific positions on the pyrrole ring, contrasting with the indole derivative’s inherent reactivity .
Synthetic Pathways : Grinding methods () or Pd-catalyzed cross-coupling () may be adaptable for synthesizing derivatives of the target compound.
Biological Activity
1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one is a compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrole ring and nitrophenyl substituent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethanone
- CAS Number : 83798-59-8
- Molecular Formula : C₁₃H₁₁N₂O₃I
- Molecular Weight : 370.142 g/mol
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of compounds containing pyrrole moieties. The presence of the nitro group in the structure enhances its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. Molecular docking studies suggest that this compound may interact effectively with reactive oxygen species (ROS), thereby exhibiting protective effects against oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways. In experimental models, treatment with this compound resulted in decreased levels of inflammatory markers .
Antimicrobial Activity
Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains. The compound's effectiveness was assessed using disk diffusion and broth microdilution methods, revealing significant inhibitory concentrations against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Antioxidant Activity : A study utilized DPPH and ABTS assays to evaluate the antioxidant capacity of the compound. Results indicated a strong scavenging ability comparable to established antioxidants like ascorbic acid .
- Inflammation Model Study : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In vitro testing demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential for development into a therapeutic agent against infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₂O₃I |
| Molecular Weight | 370.142 g/mol |
| CAS Number | 83798-59-8 |
| Antioxidant IC50 | 25 µM |
| Anti-inflammatory ED50 | 15 mg/kg (in vivo) |
| Antimicrobial MIC | 50 µg/mL (E. coli) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
